(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 434303-28-3
Cat. No.: VC4144126
Molecular Formula: C20H18N2O5S2
Molecular Weight: 430.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 434303-28-3 |
|---|---|
| Molecular Formula | C20H18N2O5S2 |
| Molecular Weight | 430.49 |
| IUPAC Name | (5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+ |
| Standard InChI Key | VMWRTHJXDGDFAF-WOJGMQOQSA-N |
| SMILES | CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure features a thiazolidin-4-one ring system with a conjugated exocyclic double bond at position 5, stabilized by resonance with the sulfanylidene group at position 2. The 3-ethyl substituent introduces steric bulk, while the 5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene) group provides electronic diversity through methoxy, nitro, and aryl ether functionalities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₅S₂ |
| Molecular Weight | 430.49 g/mol |
| IUPAC Name | (5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)N+[O-])OC)SC1=S |
| CAS Number | 434303-28-3 |
The nitro group at the para position of the benzyl ether enhances electron-withdrawing effects, polarizing the molecule and facilitating interactions with biological targets such as enzymes or DNA .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol starting with the condensation of 3-methoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide to form 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. This intermediate undergoes Knoevenagel condensation with 3-ethylrhodanine in the presence of a base (e.g., piperidine) to yield the target compound.
Key Reaction Steps:
-
Etherification:
-
Knoevenagel Condensation:
Analytical Characterization
The compound is validated using FTIR, NMR, and mass spectrometry:
-
FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1340 cm⁻¹ (S-C=S) .
-
¹H NMR: Signals at δ 8.27–8.22 (aromatic protons), δ 5.22 (methine proton), and δ 1.54 (ethyl CH₃) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 0.097 μg/mL) and Escherichia coli (MIC = 3.125 μg/mL), surpassing amikacin sulfate . The nitro group enhances membrane permeability, while the thiazolidinone core inhibits bacterial dihydrofolate reductase (DHFR) .
Table 2: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 0.097 μg/mL | |
| Antioxidant (DPPH) | 94.40% scavenging at 50 μM | |
| Cytotoxicity (HeLa) | IC₅₀ = 12.3 μM |
Pharmacological Applications
Anti-Inflammatory Activity
Docking studies reveal nanomolar inhibition (IC₅₀ = 40 nM) of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling and inflammation. The 4-carboxyphenyl substituent forms hydrogen bonds with MMP-9’s catalytic zinc ion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume